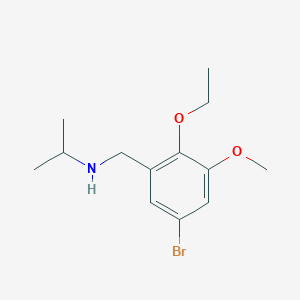
N-(5-bromo-2-ethoxy-3-methoxybenzyl)propan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-bromo-2-ethoxy-3-methoxybenzyl)propan-2-amine, also known as BREB, is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications. BREB is a selective dopamine D3 receptor antagonist and has been shown to have potential in the treatment of drug addiction and other neurological disorders.
Mechanism of Action
N-(5-bromo-2-ethoxy-3-methoxybenzyl)propan-2-amine acts as a selective dopamine D3 receptor antagonist, blocking the binding of dopamine to these receptors. This mechanism of action is thought to be responsible for its potential therapeutic effects in various neurological disorders.
Biochemical and Physiological Effects:
N-(5-bromo-2-ethoxy-3-methoxybenzyl)propan-2-amine has been shown to have various biochemical and physiological effects, including the modulation of dopamine signaling pathways. It has also been shown to have effects on other neurotransmitter systems, including glutamate and GABA.
Advantages and Limitations for Lab Experiments
One advantage of using N-(5-bromo-2-ethoxy-3-methoxybenzyl)propan-2-amine in lab experiments is its selectivity for dopamine D3 receptors, which allows for more targeted studies of these receptors. However, one limitation is that N-(5-bromo-2-ethoxy-3-methoxybenzyl)propan-2-amine may have off-target effects on other receptors and neurotransmitter systems, which could complicate the interpretation of experimental results.
Future Directions
There are several potential future directions for research on N-(5-bromo-2-ethoxy-3-methoxybenzyl)propan-2-amine. One area of interest is its potential as a treatment for drug addiction, particularly cocaine addiction. Further studies are needed to fully understand its mechanism of action and potential therapeutic effects. Additionally, N-(5-bromo-2-ethoxy-3-methoxybenzyl)propan-2-amine may have potential in the treatment of other neurological disorders, such as schizophrenia and Parkinson's disease. Further research is needed to explore these potential applications.
Synthesis Methods
The synthesis of N-(5-bromo-2-ethoxy-3-methoxybenzyl)propan-2-amine involves several steps, including the reaction of 5-bromo-2-ethoxy-3-methoxybenzaldehyde with propan-2-amine in the presence of a catalyst. The resulting product is then purified through recrystallization and characterized using various analytical techniques, including NMR spectroscopy.
Scientific Research Applications
N-(5-bromo-2-ethoxy-3-methoxybenzyl)propan-2-amine has been used in various scientific research applications, including studies on drug addiction, Parkinson's disease, and schizophrenia. One study found that N-(5-bromo-2-ethoxy-3-methoxybenzyl)propan-2-amine was able to reduce cocaine self-administration in rats, suggesting its potential as a treatment for cocaine addiction. Another study found that N-(5-bromo-2-ethoxy-3-methoxybenzyl)propan-2-amine was able to improve motor function in a rat model of Parkinson's disease.
properties
Product Name |
N-(5-bromo-2-ethoxy-3-methoxybenzyl)propan-2-amine |
|---|---|
Molecular Formula |
C13H20BrNO2 |
Molecular Weight |
302.21 g/mol |
IUPAC Name |
N-[(5-bromo-2-ethoxy-3-methoxyphenyl)methyl]propan-2-amine |
InChI |
InChI=1S/C13H20BrNO2/c1-5-17-13-10(8-15-9(2)3)6-11(14)7-12(13)16-4/h6-7,9,15H,5,8H2,1-4H3 |
InChI Key |
FAOROGMCNBFKDO-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1CNC(C)C)Br)OC |
Canonical SMILES |
CCOC1=C(C=C(C=C1OC)Br)CNC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[2-(4-Chlorobenzoyl)vinyl]-2-hydroxybenzoic acid methyl ester](/img/structure/B271567.png)
![2-{4-[(Isopentylamino)methyl]-2-methoxyphenoxy}acetamide](/img/structure/B271573.png)
![N-(3-methoxypropyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine](/img/structure/B271574.png)
![{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}(3-methoxypropyl)amine](/img/structure/B271575.png)
![N-{[5-(2-chlorophenyl)-2-furyl]methyl}-N-(3-methoxypropyl)amine](/img/structure/B271576.png)
![{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}(2-methoxybenzyl)amine](/img/structure/B271578.png)


![2-[(3-{[4-(Methylthio)benzyl]amino}propyl)amino]ethanol](/img/structure/B271585.png)
![2-({3-[(4-Ethoxybenzyl)amino]propyl}amino)ethanol](/img/structure/B271586.png)
![2-{[3-(Benzylamino)propyl]amino}ethanol](/img/structure/B271587.png)


![N-(3-bromo-4-ethoxybenzyl)-N-[2-(dimethylamino)ethyl]amine](/img/structure/B271592.png)